A Comprehensive Technical Guide to (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
A Comprehensive Technical Guide to (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
CAS Number: 477578-53-3
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester, a key building block in modern peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on the causal reasoning behind experimental methodologies.
Introduction: Strategic Importance in Peptide Synthesis
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester, also known as Fmoc-L-allylglycine benzyl ester, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry. Its unique trifunctional nature, featuring a temporary N-terminal Fmoc protecting group, a semi-permanent C-terminal benzyl ester, and a reactive allyl side chain, allows for a high degree of versatility in the construction of complex peptide architectures.
The strategic incorporation of this building block enables researchers to move beyond linear peptide sequences, facilitating the synthesis of cyclic peptides, stapled peptides, and other modified structures with enhanced biological activity and stability. The orthogonality of the protecting groups is central to its utility, permitting selective deprotection and modification at different stages of the synthesis.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is crucial for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 477578-53-3 | |
| Molecular Formula | C28H27NO4 | Derived |
| Molecular Weight | 441.52 g/mol | Derived |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and THF | General knowledge of Fmoc-amino acid esters |
| Storage | For long-term storage, it is recommended to store the compound tightly sealed at 2-8°C to prevent degradation.[3] | Yanfen Biotech |
Synthesis of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
Generalized Synthesis Protocol
This protocol is based on standard esterification procedures for N-protected amino acids.
Objective: To synthesize (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester from Fmoc-L-allylglycine and benzyl alcohol.
Materials:
-
Fmoc-L-allylglycine
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-L-allylglycine (1 equivalent) in anhydrous DCM or THF.
-
Add benzyl alcohol (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.[4]
Causality Behind Experimental Choices:
-
DCC/DMAP: This combination is a highly effective coupling system for ester formation. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and to maximize the yield of the desired ester.
-
Aqueous Workup: The series of washes with acidic, basic, and neutral aqueous solutions effectively removes unreacted starting materials, DMAP, and any remaining water-soluble byproducts.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its unique structure allows for a three-dimensional orthogonal protection strategy.
Orthogonal Protection Strategy
The three key functional groups of the molecule can be selectively deprotected under distinct conditions:
-
Fmoc Group (N-terminus): Removed by treatment with a mild base, typically a 20% solution of piperidine in DMF.[5] This allows for the stepwise elongation of the peptide chain.
-
Benzyl Ester (C-terminus): Cleaved under strong acidic conditions (e.g., HF or TFMSA) or by catalytic hydrogenolysis. This semi-permanent protecting group remains intact during the Fmoc deprotection cycles.[6]
-
Allyl Group (Side Chain): Stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. It can be selectively removed using palladium(0) catalysis, enabling on-resin modifications.[1]
Caption: Orthogonal deprotection strategies for (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.
Experimental Protocols in SPPS
Objective: To couple (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents)
-
Base (e.g., DIPEA or NMM; 6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
In a separate vessel, dissolve (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester and the coupling reagent in DMF.
-
Add the base to the amino acid solution to pre-activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
Objective: To remove the Fmoc group from the N-terminus of the newly coupled amino acid.
Materials:
-
Resin-bound peptide with a terminal Fmoc group
-
20% (v/v) piperidine in DMF
Procedure:
-
Wash the resin-bound peptide with DMF (3 times).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. For sterically hindered amino acids, a second treatment may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
The Role of the Allyl Group: Gateway to Advanced Peptide Architectures
The allyl side chain of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is not merely a passive component; it is a versatile functional handle for a variety of chemical transformations, most notably ring-closing metathesis (RCM) for the synthesis of stapled peptides.
Stapled Peptides via Ring-Closing Metathesis (RCM)
Stapled peptides are synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent linkage between two amino acid side chains. This "staple" enhances the peptide's proteolytic resistance, cell permeability, and binding affinity to its target.[8]
By incorporating two molecules of an allyl-containing amino acid, such as (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester, at appropriate positions (e.g., i and i+4 or i and i+7) within a peptide sequence, a subsequent RCM reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) can form a hydrocarbon staple.[9]
Caption: General workflow for the synthesis of a stapled peptide using Ring-Closing Metathesis.
Other Modifications of the Allyl Group
Beyond RCM, the allyl group can participate in a range of other chemical reactions, including:
-
Thiol-ene "click" chemistry: For the attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG) chains, or targeting ligands.
-
Oxidation: To form diols or epoxides, introducing further functionality.
-
Hydrogenation: To convert the allyl group to a propyl group if the double bond is no longer required.
The stability of the allyl group to standard SPPS conditions ensures that it remains available for these selective modifications at the desired stage of the synthesis.[10]
Analytical Characterization
The purity and identity of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester and peptides incorporating this building block should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized building block. Key signals would include those for the aromatic protons of the Fmoc and benzyl groups, the vinyl protons of the allyl group, and the characteristic alpha-proton of the amino acid.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the compound and to confirm the successful incorporation into a peptide sequence. The fragmentation pattern can also provide structural information.[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the building block and the final peptide product.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester.
-
Storage: The compound should be stored in a well-sealed container at 2-8°C to minimize degradation. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture.[3]
-
Stability: The Fmoc group is sensitive to basic conditions and can be slowly cleaved by residual amines in solvents like DMF. Therefore, high-purity, amine-free solvents should be used. The allyl group is generally stable under standard SPPS conditions but can be sensitive to certain strong oxidizing or reducing agents not typically used in Fmoc-based synthesis.
Conclusion
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its trifunctional nature, combined with a robust orthogonal protection strategy, opens the door to the synthesis of a wide array of complex and biologically relevant peptides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
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